

# Application Notes and Protocols: Monoclonal Antibodies Against Helios (IKZF2) Protein

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## Compound of Interest

Compound Name: *Heliosin*

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## Introduction to Helios (IKZF2)

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors.<sup>[1][2]</sup> This protein plays a critical role in the regulation of lymphocyte development and function.<sup>[3][4]</sup> Primarily expressed in hematopoietic tissues, Helios is particularly abundant in regulatory T cells (Tregs), where it is essential for maintaining their stability and suppressive function.<sup>[5][6][7]</sup> Dysregulation of Helios has been implicated in autoimmune diseases and various cancers, making it a significant target for research and therapeutic development.<sup>[7][8][9][10]</sup>

## Clinical Significance

The role of Helios in maintaining immune homeostasis is paramount. In Tregs, Helios expression is linked to their stable suppressive phenotype.<sup>[11]</sup> A deficiency in Helios can lead to Treg instability, characterized by reduced expression of Foxp3 and an increase in the production of pro-inflammatory cytokines, which can result in autoimmune manifestations.<sup>[5][6][11]</sup> In the context of cancer, Helios's role is complex. It can act as a tumor suppressor in some hematopoietic malignancies, while its altered expression has been observed in T-cell leukemia.<sup>[1][12]</sup> Furthermore, targeting Helios in the tumor microenvironment to destabilize Tregs is being explored as a promising cancer immunotherapy strategy.<sup>[13][14][15]</sup>

# Applications of Anti-Helios Monoclonal Antibodies

Monoclonal antibodies targeting the Helios protein are invaluable tools for elucidating its function and exploring its potential as a biomarker and therapeutic target. These antibodies are utilized in a variety of immunoassays to detect and quantify Helios expression in different cell types and tissues.[3][16]

## Key Applications:

- Flow Cytometry: To identify and phenotype Helios-expressing cell populations, particularly within the Treg lineage.[16][17]
- Western Blotting: To determine the molecular weight and relative abundance of the Helios protein in cell lysates.[16][18][19]
- Immunohistochemistry (IHC) & Immunocytochemistry (ICC): To visualize the localization of Helios protein within tissues and cells.[3][16]
- Immunoprecipitation (IP): To isolate Helios and its interacting proteins.[16][18]
- Functional Assays: To investigate the role of Helios in cellular processes such as T-cell proliferation and suppression.

## Quantitative Data Summary

The following tables summarize key quantitative information regarding commercially available anti-Helios monoclonal antibodies and their recommended applications.

Table 1: Recommended Dilutions for Anti-Helios Monoclonal Antibodies

Application	Recommended Dilution	Reference
Western Blotting	1:1000 - 1:10000	[18][19]
Flow Cytometry	1-4 µg/ml or 5 µL per test	[4][17][20]
Immunoprecipitation	0.5-4.0 µg per 1.0-3.0 mg of lysate	[18]
Immunohistochemistry	User-defined	[21]

Table 2: General Characteristics of Helios Protein

Characteristic	Value	Reference
Gene Name	IKZF2	[1]
Aliases	ANF1A2, ZNF1A2, ZNFN1A2	[1]
Molecular Weight (predicted)	57 kDa	[18]
Molecular Weight (observed)	58, 63-70, 85 kDa	[18][19]
Cellular Localization	Nucleus	[1][22]
Human Chromosome Location	2q34	[1]

## Experimental Protocols

Herein are detailed protocols for the most common applications of anti-Helios monoclonal antibodies.

### Protocol 1: Western Blotting

This protocol outlines the detection of Helios protein in cell lysates.

Materials:

- Anti-Helios monoclonal antibody (e.g., clone 22F6 or others)[4][18]
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
- Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Lysate Preparation:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
  - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
  - Collect the supernatant and determine the protein concentration.[23]
- SDS-PAGE and Transfer:
  - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.
  - Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
  - Transfer proteins to a nitrocellulose or PVDF membrane.[23]

- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.[24]
  - Incubate the membrane with the primary anti-Helios antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.[24]
  - Wash the membrane three times for 5-10 minutes each with TBST.[24]
  - Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]
  - Wash the membrane three times for 5-10 minutes each with TBST.[24]
- Detection:
  - Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
  - Capture the signal using an imaging system.[23]

## Protocol 2: Intracellular Flow Cytometry

This protocol is for the detection of Helios within single-cell suspensions.

### Materials:

- Anti-Helios monoclonal antibody conjugated to a fluorophore (e.g., PE, APC)[17][20]
- Isotype control antibody with the same fluorophore
- Cell staining buffer (e.g., PBS with 2% FBS)
- Fixation/Permeabilization buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)[17][25]
- Flow cytometer

### Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension from blood, bone marrow, or tissues.
  - Adjust cell concentration to  $1 \times 10^6$  cells/mL in staining buffer.
- Surface Staining (Optional):
  - If co-staining for surface markers (e.g., CD4, CD25), add the surface antibodies to 100  $\mu$ L of cell suspension.
  - Incubate for 20-30 minutes at 4°C in the dark.
  - Wash cells with 1-2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
- Fixation and Permeabilization:
  - Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution.
  - Incubate for 30-60 minutes at 4°C in the dark.
  - Wash cells with 1-2 mL of 1X Permeabilization Buffer and centrifuge. Discard the supernatant.[\[25\]](#)
- Intracellular Staining:
  - Resuspend the fixed and permeabilized cells in 100  $\mu$ L of 1X Permeabilization Buffer.
  - Add the fluorophore-conjugated anti-Helios antibody or isotype control.[\[25\]](#)
  - Incubate for 30-60 minutes at 4°C in the dark.[\[25\]](#)
  - Wash cells with 1-2 mL of 1X Permeabilization Buffer and centrifuge. Discard the supernatant.[\[25\]](#)
- Data Acquisition:
  - Resuspend the cell pellet in 300-500  $\mu$ L of staining buffer.

- Acquire data on a flow cytometer.

## Protocol 3: Immunohistochemistry (Paraffin-Embedded Sections)

This protocol describes the staining of Helios in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- Anti-Helios monoclonal antibody
- FFPE tissue sections on charged slides
- Deparaffinization and rehydration solutions (Xylene, graded ethanol series)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
- Blocking buffer (e.g., normal goat serum)
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

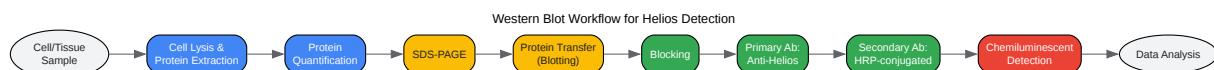
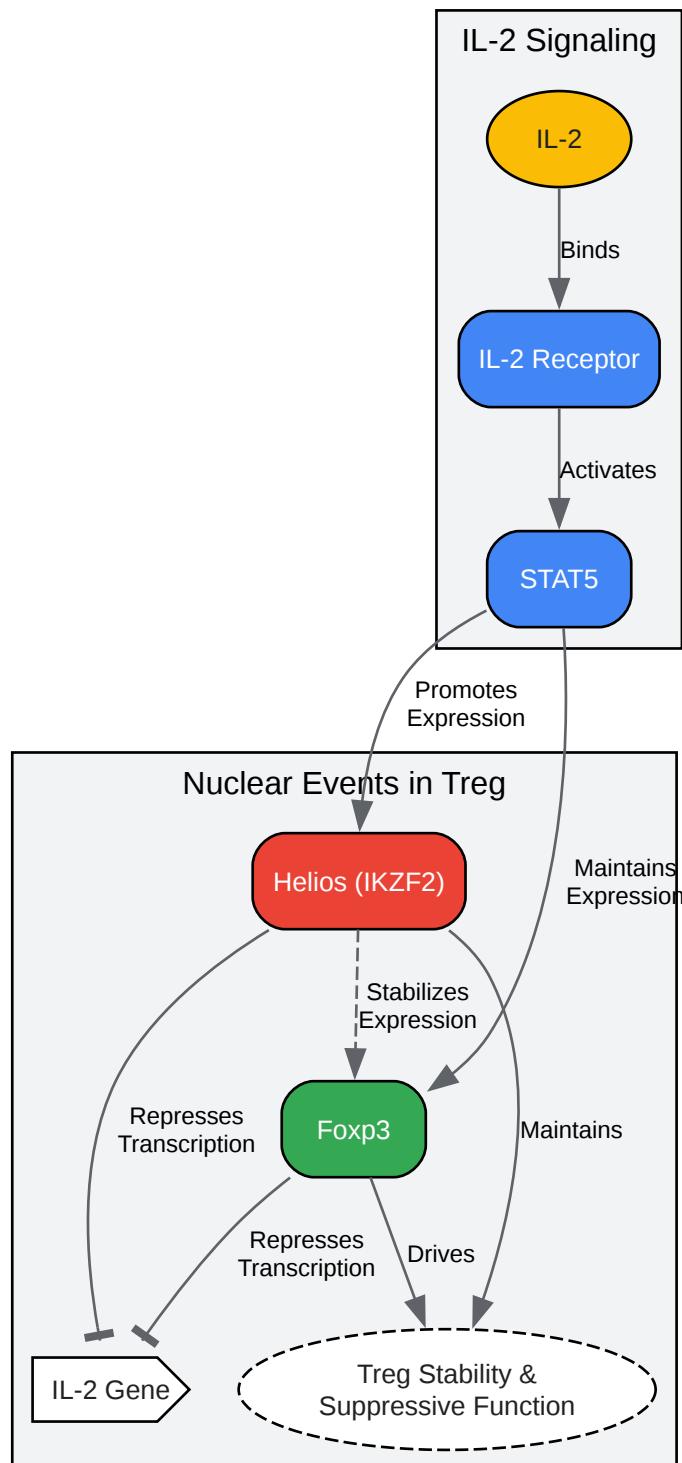
- Deparaffinization and Rehydration:
  - Immerse slides in xylene to remove paraffin.
  - Rehydrate sections through a graded series of ethanol to water.
- Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution in a steamer or water bath.
- Staining:
  - Block endogenous peroxidase activity with hydrogen peroxide solution.
  - Block non-specific binding with blocking buffer.
  - Incubate with the primary anti-Helios antibody (at a pre-determined optimal dilution) in a humidified chamber overnight at 4°C.
  - Wash slides with PBS or TBS.
  - Incubate with the HRP-conjugated secondary antibody.
  - Wash slides with PBS or TBS.
- Detection and Visualization:
  - Apply DAB substrate and monitor for color development.
  - Rinse with distilled water.
  - Counterstain with hematoxylin.
  - Dehydrate sections through graded ethanol and xylene.
  - Coverslip with mounting medium.

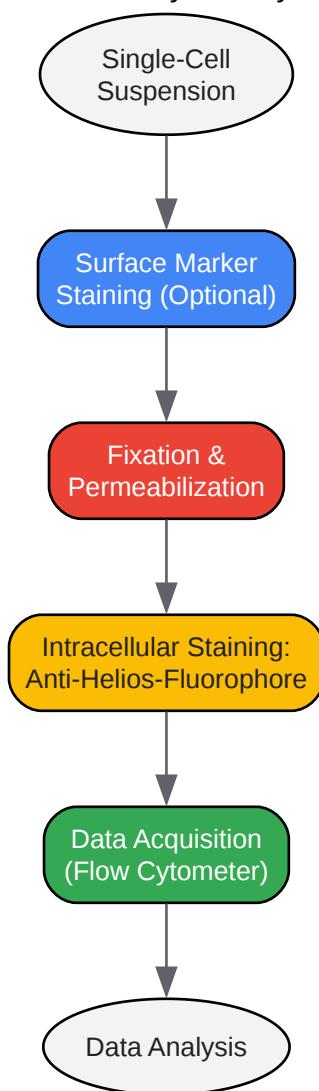
## Visualizations

The following diagrams illustrate key concepts and workflows related to the application of anti-Helios monoclonal antibodies.

## Helios in Treg Stability and Function



## Intracellular Flow Cytometry for Helios

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## References

- 1. IKZF2 - Wikipedia [en.wikipedia.org]
- 2. Helios—Illuminating the way for lymphocyte self-control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. Gene - IKZF2 [maayanlab.cloud]
- 6. Helios Controls a Limited Subset of Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alternative Splice Variants Modulates Dominant-Negative Function of Helios in T-Cell Leukemia | PLOS One [journals.plos.org]
- 13. Interfering with Helios-induced regulatory T cell stability as a strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-HELIOS Antibodies | Invitrogen [thermofisher.com]
- 17. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]
- 18. HELIOS antibody (68558-1-Ig) | Proteintech [ptglab.com]
- 19. Helios Antibody | Cell Signaling Technology [cellsignal.com]
- 20. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 21. Helios Antibodies: Novus Biologicals [novusbio.com]
- 22. biocompare.com [biocompare.com]
- 23. origene.com [origene.com]
- 24. bio-rad.com [bio-rad.com]
- 25. ulab360.com [ulab360.com]
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